N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)
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Overview
Description
((2R,3S,4R,5R)-5-(6-((4-Aminobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant implications in various scientific fields This compound is characterized by its intricate structure, which includes a purine base, a tetrahydrofuran ring, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(6-((4-Aminobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: This step involves the synthesis of the purine base, which is achieved through a series of condensation reactions.
Attachment of the Aminobenzyl Group: The aminobenzyl group is introduced via nucleophilic substitution reactions.
Formation of the Tetrahydrofuran Ring: This step involves cyclization reactions to form the tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions can occur at the purine base, leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of substituted aminobenzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: In biological research, it is studied for its potential as an antiviral agent, particularly against retroviruses.
Medicine: The compound has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the proliferation of cancer cells.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-((4-Aminobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation. It can also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure due to the presence of a purine base and phosphate groups.
Nucleoside Analogs: Compounds like zidovudine and lamivudine, which are used as antiviral agents.
Uniqueness: The uniqueness of ((2R,3S,4R,5R)-5-(6-((4-Aminobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific structure, which allows for targeted interactions with molecular targets, making it a promising candidate for drug development.
Properties
CAS No. |
63554-91-6 |
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Molecular Formula |
C17H21N6O7P |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H21N6O7P/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(25)13(24)11(30-17)6-29-31(26,27)28/h1-4,7-8,11,13-14,17,24-25H,5-6,18H2,(H,19,20,21)(H2,26,27,28)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
SOCFABNSURUMEE-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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